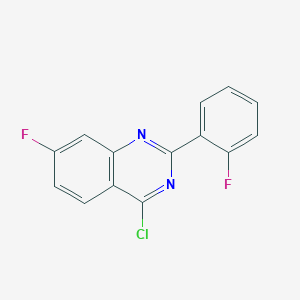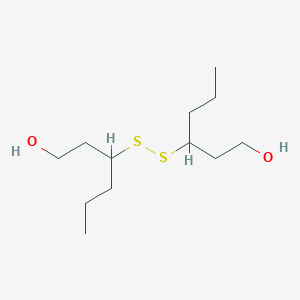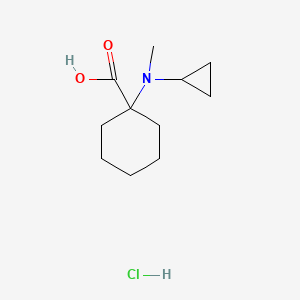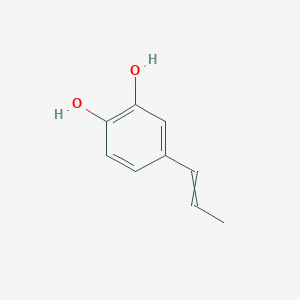
4-prop-1-énylbenzène-1,2-diol
Vue d'ensemble
Description
Desmethylisoeugenol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17400 . It is also known by the name 4-prop-1-enylbenzene-1,2-diol . It is structurally similar to isoeugenol, a propenyl-substituted guaiacol found in essential oils of plants such as ylang-ylang, and is a component of wood smoke and liquid smoke .
Synthesis Analysis
Desmethylisoeugenol can be synthesized from eugenol derivatives. The derivatives are produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group .Molecular Structure Analysis
The molecular structure of Desmethylisoeugenol consists of a phenyl ring with a propenyl group and two hydroxyl groups . The exact mass of Desmethylisoeugenol is 150.06800 and it has a LogP value of 2.13090 .Chemical Reactions Analysis
Eugenol derivatives, including Desmethylisoeugenol, have been shown to have promising antibacterial potential. The derivatives that involved esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .Applications De Recherche Scientifique
Activité antibactérienne
4-Propenylbrenzcatechin : a été identifié comme possédant de fortes propriétés antibactériennes. La recherche indique qu'il présente des effets inhibiteurs significatifs contre divers agents pathogènes des plantes, notamment Xanthomonas oryzae et Pectobacterium carotovorum, avec des valeurs de concentration minimale inhibitrice (CMI) allant de 333,75 à 1335 μmol/L . Son potentiel en tant que pesticide naturel est remarquable, en particulier compte tenu de son efficacité par rapport aux antibiotiques traditionnels comme la kasugamycine.
Chimie organique synthétique
Dans le domaine de la chimie organique synthétique, 4-Propenylbrenzcatechin sert de précurseur pour les formations catalytiques oxydantes de liaisons carbone-carbone. Le composé est impliqué dans les réactions de couplage croisé déshydrogénatif (CDC), qui sont cruciales pour la création de molécules organiques complexes . Cette application est importante pour la synthèse de divers produits pharmaceutiques et de composés organiques complexes.
Science des polymères
Les dérivés du composé ont été étudiés pour leur capacité à copolymériser avec des monomères vinyliques. Ce processus, facilité par le tributylborane, conduit à la création de nouveaux matériaux polymères ayant des applications potentielles en science des matériaux . Ces polymères pourraient être utilisés dans diverses industries, de l'automobile aux biens de consommation.
Propriétés antioxydantes
Les catéchines, étroitement liées à 4-Propenylbrenzcatechin, sont connues pour leurs fortes activités antioxydantes. Elles protègent contre les rayons UV et ont des effets antimicrobiens, antiviraux, anti-inflammatoires, anti-allergiques et anticancéreux positifs . Ces propriétés les rendent précieuses dans le développement d'aliments fonctionnels, de biocosmétiques et de produits pharmaceutiques.
Applications nutraceutiques
L'eugénol, dont Desmethylisoeugenol est dérivé, a été reconnu pour son potentiel thérapeutique contre des affections telles que le stress oxydatif, l'inflammation, l'hyperglycémie et le cancer . La modification de la structure de l'eugénol pour créer des dérivés comme Desmethylisoeugenol pourrait améliorer ces bienfaits pour la santé, conduisant à de nouveaux produits nutraceutiques.
Synthèse et modification de médicaments
Desmethylisoeugenol : est utilisé comme molécule cible pour la synthèse de composés bioactifs. Ses dérivés ont montré des activités antibactériennes et antioxydantes prometteuses, qui sont essentielles dans le développement de nouveaux médicaments . La modification structurelle des substances naturelles comme l'eugénol est une stratégie clé dans la recherche pharmaceutique pour améliorer les effets biologiques et réduire les effets secondaires.
Mécanisme D'action
Propriétés
IUPAC Name |
4-prop-1-enylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXYNRAMDATLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694574 | |
| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72898-29-4 | |
| Record name | 4-(Prop-1-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-Propenylbrenzcatechin undergo homopolymerization under standard radical polymerization conditions?
A: Research indicates that 4-Propenylbrenzcatechin and its derivatives (eugenol, isosafrole, safrole) do not readily homopolymerize under standard radical polymerization conditions using initiators like Methyl methacrylate (MMA). [, ]
Q2: How does the presence of oxygen influence the copolymerization of 4-Propenylbrenzcatechin derivatives with Maleic anhydride?
A: Studies reveal that while 4-Propenylbrenzcatechin (eugenol) and Safrole do not copolymerize with Maleic anhydride under a nitrogen atmosphere, the presence of oxygen facilitates the formation of 1:1 copolymers. This highlights the significant role of oxygen in this specific copolymerization system. []
Q3: Is there a difference in reactivity between allyl and isopropenyl derivatives of 4-Propenylbrenzcatechin during copolymerization with Maleic anhydride?
A: Research shows that the isopropenyl derivatives, Isoeugenol and Isosafrole, exhibit significantly higher reactivity with Maleic anhydride compared to their corresponding allyl counterparts, Eugenol and Safrole. This difference in reactivity, approximately 100 times faster for the isopropenyl derivatives, suggests the influence of side-chain structure on the copolymerization process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B1501618.png)
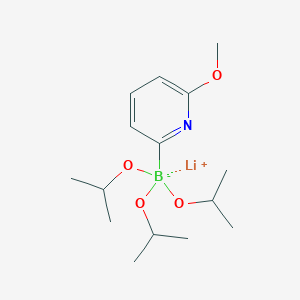

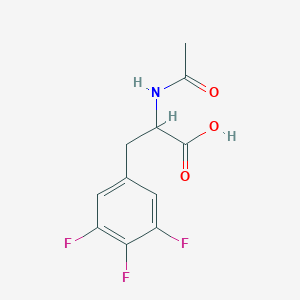
![1,3,3-Trimethyl-2-((E)-2-(2-(1-naphthyl)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1501634.png)
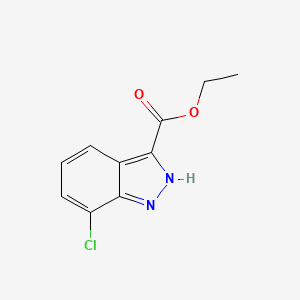
![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)
